molecular formula C9H10BrClN2O B1398921 5-bromo-2-chloro-N-(propan-2-yl)pyridine-3-carboxamide CAS No. 1250751-43-9

5-bromo-2-chloro-N-(propan-2-yl)pyridine-3-carboxamide

Cat. No. B1398921
CAS RN: 1250751-43-9
M. Wt: 277.54 g/mol
InChI Key: SKMIYBSUMAGPFP-UHFFFAOYSA-N
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Description

  • Appearance : A crystalline solid with a melting point of approximately 65-69°C .

Synthesis Analysis

  • Amination : It can be synthesized via palladium-catalyzed amination of amino-2-chloropyridine .

Molecular Structure Analysis

The molecular structure of 5-bromo-2-chloro-N-(propan-2-yl)pyridine-3-carboxamide consists of a pyridine ring substituted with bromine, chlorine, and a carboxamide group. The stereochemistry at the chiral center can be determined by X-ray crystallography .


Chemical Reactions Analysis

  • Halogen Exchange : It can be converted to 5-bromo-2-fluoropyridine using anhydrous potassium fluoride .
  • Suzuki Coupling : It participates in Suzuki coupling reactions, such as the synthesis of 2-chloro-5-(2,5-dimethoxyphenyl)pyridine .

Physical And Chemical Properties Analysis

  • Melting Point : 65-69°C (lit.)
  • Solubility : Soluble in organic solvents like tetrahydrofuran

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis Techniques : Various synthesis methods have been developed for related compounds. For instance, Hemel et al. (1994) synthesized 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine by reacting 3-bromo-5-chloromethylpyridine hydrochloride with the mono sodium salt of 2-mercaptoethanol, and subsequent steps leading to acyclic nicotinamide nucleosides (Hemel et al., 1994).
  • Biological Evaluation : The synthesized compounds were evaluated against tumor-cell lines and various viruses, though no marked biological activity was found.

Structural and Spectroscopic Characterization

  • Crystal Structure Analysis : Anuradha et al. (2014) conducted a study on a similar compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, focusing on its structural properties using spectroscopic methods and X-ray diffraction studies (Anuradha et al., 2014).

Chemical Synthesis and Modification

  • Chemical Synthesis : Zhu et al. (2014) synthesized a series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, demonstrating the chemical modification capabilities of related compounds (Zhu et al., 2014).
  • Selective Amination : Ji et al. (2003) explored the selective amination of polyhalopyridines, including 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex (Ji et al., 2003).

Pharmaceutical Research

  • Antiprotozoal Agents : Ismail et al. (2004) synthesized compounds, including 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, exhibiting strong DNA affinities and in vitro antiprotozoal activities (Ismail et al., 2004).

Anticancer and Anti-inflammatory Agents

  • Pyrazolopyrimidines Derivatives : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents, highlighting the potential pharmaceutical applications of related compounds (Rahmouni et al., 2016).

Safety and Hazards

  • Personal Protective Equipment : Use N95 dust masks, eyeshields, and gloves when handling .

properties

IUPAC Name

5-bromo-2-chloro-N-propan-2-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClN2O/c1-5(2)13-9(14)7-3-6(10)4-12-8(7)11/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMIYBSUMAGPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(propan-2-yl)pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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